molecular formula C16H20N4 B6074023 1,4-Bis(3-methylpyridin-2-yl)piperazine

1,4-Bis(3-methylpyridin-2-yl)piperazine

Cat. No.: B6074023
M. Wt: 268.36 g/mol
InChI Key: IVQBZOVKUIUXEK-UHFFFAOYSA-N
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Description

1,4-Bis(3-methylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with two 3-methylpyridin-2-yl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-methylpyridin-2-yl)piperazine typically involves the reaction of piperazine with 3-methyl-2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced piperazine derivatives.

Scientific Research Applications

1,4-Bis(3-methylpyridin-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(3-methylpyridin-2-yl)piperazine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-fluorophenylsulfonyl)piperazine
  • 1,4-Bis(2-pyridyl)piperazine
  • 1,4-Bis(4-methylpyridin-2-yl)piperazine

Uniqueness

1,4-Bis(3-methylpyridin-2-yl)piperazine is unique due to the specific positioning of the 3-methylpyridin-2-yl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

1,4-bis(3-methylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-13-5-3-7-17-15(13)19-9-11-20(12-10-19)16-14(2)6-4-8-18-16/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQBZOVKUIUXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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